N-(3-acetylphenyl)-3-chloro-4-fluorobenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

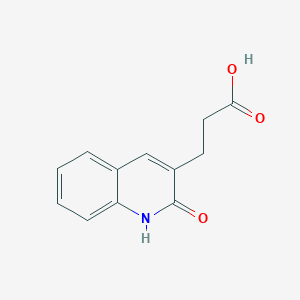

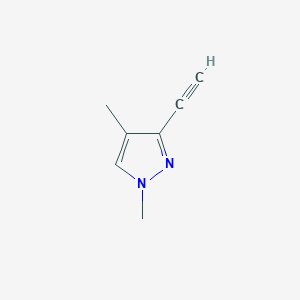

N-(3-acetylphenyl)-3-chloro-4-fluorobenzenesulfonamide is a compound that belongs to the class of benzenesulfonamides, which are known for their diverse biological activities. The compound's structure suggests potential pharmacological properties, and its synthesis and evaluation are of interest in the field of medicinal chemistry.

Synthesis Analysis

The synthesis of related N-acetyl benzenesulfonamides has been achieved through various methods, including palladium-catalyzed Suzuki cross-coupling reactions . These methods provide a pathway to introduce various substituents onto the benzene ring, which can significantly alter the biological activity of the compounds. The one-pot synthesis of a similar compound, N-(4-acetylphenyl)-4-chlorobenzenesulfonamide, has been reported to offer advantages such as high yields, short reaction times, and high purity, which could be applicable to the synthesis of N-(3-acetylphenyl)-3-chloro-4-fluorobenzenesulfonamide .

Molecular Structure Analysis

The molecular structure of N-(4-acetylphenyl)-4-chlorobenzenesulfonamide, a compound with a similar framework, has been elucidated using spectroscopic methods and single crystal X-ray structure analysis, revealing a V-shaped conformation with the two substituted benzene rings forming a dihedral angle . This structural information is crucial as it can influence the interaction of the molecule with biological targets.

Chemical Reactions Analysis

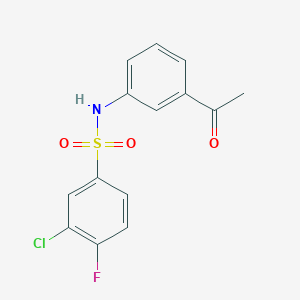

Compounds containing the benzenesulfonamide moiety can participate in various chemical reactions. For instance, N-fluorobenzenesulfonimide has been used as a reagent for site-selective fluorinations and as a source of electrophilic nitrogen in palladium-catalyzed diamination reactions . These reactions highlight the reactivity of the sulfonamide group and its derivatives, which could be relevant for further functionalization of N-(3-acetylphenyl)-3-chloro-4-fluorobenzenesulfonamide.

Physical and Chemical Properties Analysis

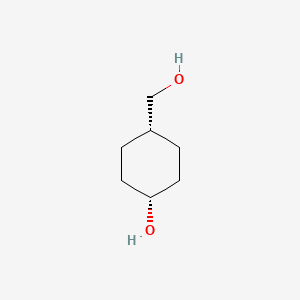

The physical and chemical properties of benzenesulfonamides are influenced by their substituents. For example, the introduction of a fluorine atom can affect the absorption and emission properties of chlorophyll derivatives . Similarly, the presence of acetyl and chloro substituents in N-(4-acetylphenyl)-4-chlorobenzenesulfonamide contributes to its crystal packing and stability through various intermolecular interactions . These properties are essential for understanding the behavior of N-(3-acetylphenyl)-3-chloro-4-fluorobenzenesulfonamide in different environments and its potential as a drug candidate.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Divergent Synthesis via In(III)-Catalyzed Couplings : A facile method for synthesizing allenylsulfonamide and enaminonesulfonamide, including derivatives similar to N-(3-acetylphenyl)-3-chloro-4-fluorobenzenesulfonamide, through In(III)-catalyzed reactions has been demonstrated. This process highlights the compound's versatility in organic synthesis, suggesting potential in diverse chemical transformations (Samanta & Hajra, 2018).

Biological Activities

Carbonic Anhydrase Inhibition : Research on halogenated sulfonamides, structurally related to N-(3-acetylphenyl)-3-chloro-4-fluorobenzenesulfonamide, has shown potent inhibition of the carbonic anhydrase IX isozyme, a target for tumor-associated conditions. These findings underline the compound's potential as a scaffold for developing antitumor agents (Ilies et al., 2003).

Mecanismo De Acción

Target of Action

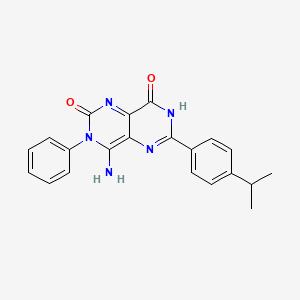

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It can be inferred from related compounds that it may involve nucleophilic reactions . For instance, oxygen and nitrogen atoms in similar compounds can act as nucleophiles, reacting with electrophilic carbon atoms . This could lead to the formation of new bonds and changes in the molecular structure of the target, thereby altering its function.

Biochemical Pathways

Related compounds such as indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could affect a wide range of biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

A related compound, n-(3-acetylphenyl)-n-methylacetamide, has been reported to have high gastrointestinal absorption and is a bbb (blood-brain barrier) permeant . These properties could potentially influence the bioavailability of N-(3-acetylphenyl)-3-chloro-4-fluorobenzenesulfonamide.

Result of Action

Based on the activities of related compounds, it could potentially have a wide range of effects, including antiviral, anti-inflammatory, and anticancer effects .

Propiedades

IUPAC Name |

N-(3-acetylphenyl)-3-chloro-4-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClFNO3S/c1-9(18)10-3-2-4-11(7-10)17-21(19,20)12-5-6-14(16)13(15)8-12/h2-8,17H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJVKMVMTOGAXFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClFNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-acetylphenyl)-3-chloro-4-fluorobenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-Chloro-1-benzothiophen-2-yl)methyl]piperazine hydrochloride](/img/structure/B2516481.png)

![2-(benzo[d]isoxazol-3-yl)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide](/img/structure/B2516483.png)

![N-isopropyl-2-(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2516486.png)

![6-methoxy-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B2516487.png)

![5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2516490.png)

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2516492.png)

![2-(benzo[d]isoxazol-3-yl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide](/img/structure/B2516498.png)

![2-(4-Fluorophenyl)-6-(2-furoyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2516500.png)